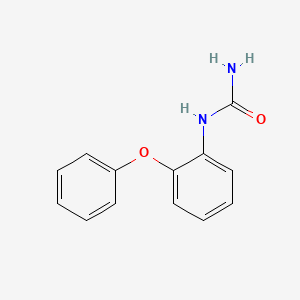

(2-phenoxyphenyl)urea

Description

Contextualization within Advanced Organic Chemistry

The study of (2-phenoxyphenyl)urea is deeply rooted in the principles of advanced organic chemistry. This field is concerned with the intricate details of organic reactions, their mechanisms, and the strategic synthesis of complex molecules. nyu.eduuu.se The synthesis of an unsymmetrical diaryl urea (B33335) like this compound typically involves multi-step procedures that are a practical application of advanced organic synthesis concepts. nyu.eduuu.se

Key synthetic strategies often involve the reaction of an amine with an isocyanate. For this compound, this would involve reacting 2-phenoxyaniline (B124666) with a suitable isocyanate or a phosgene (B1210022) equivalent followed by another amine. mdpi.comgoogle.com The planning and execution of such syntheses require a thorough understanding of reaction kinetics, selectivity (chemo-, regio-, and stereoselectivity), and the use of protecting groups, all of which are core topics in advanced organic chemistry. vanderbilt.edu Furthermore, the characterization of the final product using spectroscopic methods like NMR and mass spectrometry, and the analysis of its conformational properties, are routine practices that apply advanced chemical principles. mdpi.com The ability to design and execute the synthesis of a specific molecule like this compound demonstrates a mastery of the theoretical and practical aspects of modern organic chemistry. nyu.edu

Significance of the Urea Moiety in Chemical Design

The urea functional group, CO(NH)₂, is a cornerstone in chemical and drug design. nih.govacs.org Its significance stems from its unique electronic and structural properties. The urea moiety is an excellent hydrogen bond donor through its N-H groups and a strong hydrogen bond acceptor via its carbonyl oxygen. researchgate.netnih.gov This dual capability allows it to form multiple, stable hydrogen bonds and engage in key interactions with biological targets like proteins and enzymes. nih.gov

Current State of Research on this compound and its Analogs

While research specifically on this compound is limited in publicly accessible literature, significant investigations have been conducted on its close structural analogs, particularly other (phenoxyaryl)urea derivatives. A notable study focused on a series of 2-(phenoxyaryl)-3-urea derivatives, designing and synthesizing them as potential antagonists for the P2Y₁ receptor, a target for anti-thrombotic drugs. nih.gov

In this research, various analogs were created by modifying the substituents on the phenoxy and aryl rings. The compounds were evaluated for their ability to inhibit the P2Y₁ receptor. Several derivatives demonstrated significant antagonistic potency. nih.gov For example, compounds where the urea moiety was attached to different positions of the phenoxy-bearing ring and with various substitutions on the other phenyl ring were synthesized and tested. nih.gov

The study highlighted three compounds in particular, designated as 11 , 12 , and 13 , which showed good inhibitory concentrations (IC₅₀) against the P2Y₁ receptor. nih.gov Molecular docking simulations were also performed to understand the possible binding modes of these compounds within the receptor, suggesting that hydrophobic interactions play a key role in their activity. nih.gov

The broader class of diaryl ureas is a major focus in anticancer drug discovery. frontiersin.orgnih.gov Compounds like Sorafenib, a diaryl urea, are known multi-kinase inhibitors used in cancer therapy. nih.govmdpi.com This research context suggests that this compound and its analogs could also be investigated for similar activities.

Table 1: In Vitro Activity of Selected 2-(Phenoxyaryl)-3-Urea Derivatives nih.gov

Research Gaps and Future Directions in Chemical Investigations

The existing research landscape reveals several gaps and opportunities for future investigations into this compound and its analogs.

Limited Target Exploration: Current detailed studies on (phenoxyaryl)urea derivatives have largely focused on specific targets like the P2Y₁ receptor. nih.gov Given the success of diaryl ureas as kinase inhibitors, a significant research gap exists in screening this compound and its derivatives against a broad panel of kinases or other enzyme families, such as soluble epoxide hydrolases or proteases, which are known to be modulated by urea-containing compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: The SAR for the this compound scaffold is not well-established. Future research should focus on systematic modifications of the molecule. This could involve introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, and halogen groups) at different positions on both phenyl rings to build a comprehensive SAR profile. This would provide crucial insights into the structural requirements for activity at various biological targets.

Exploration of Isomeric Effects: Most of the related research has centered on other isomers, such as (4-phenoxyphenyl)urea (B11995310) derivatives. ontosight.ai A direct comparative study of the biological and chemical properties of ortho-, meta-, and para-phenoxyphenyl ureas could reveal important insights into how the substitution pattern affects molecular conformation and target interaction.

Applications in Materials Science: The potential of this compound in materials science remains largely unexplored. The rigid structure and hydrogen-bonding capabilities of diaryl ureas suggest they could be interesting building blocks for developing novel polymers, supramolecular assemblies, or organogels with specific optical or mechanical properties. ontosight.ai

Future work should aim to synthesize this compound and a library of its analogs to enable these broader biological and material science investigations, thereby unlocking the full potential of this chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

(2-phenoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13(16)15-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKNHSZSXFGSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Phenoxyphenyl Urea

Established Routes to (2-phenoxyphenyl)urea

The primary and most conventional methods for synthesizing this compound rely on the formation of the urea (B33335) linkage by combining a suitable amine with a carbonyl source.

Isocyanate-Amine Condensation Strategies

The reaction between an isocyanate and an amine is a direct and widely used method for forming urea bonds. beilstein-journals.orgcommonorganicchemistry.comresearchgate.net For the synthesis of this compound, this can be achieved in two principal ways:

Reaction of 2-Phenoxyphenyl Isocyanate with Ammonia (B1221849): In this approach, 2-phenoxyaniline (B124666) is first converted to 2-phenoxyphenyl isocyanate. This is typically achieved by reacting the aniline (B41778) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.com The resulting isocyanate is a reactive intermediate that is then treated with ammonia to yield the terminal urea, this compound.

Reaction of 2-Phenoxyaniline with an Isocyanate Source: An alternative and often more direct route involves the reaction of 2-phenoxyaniline with a reagent that can generate an isocyanate in situ or provide a carbamoyl (B1232498) group. A common method involves reacting the amine with an isocyanate salt, such as sodium or potassium isocyanate, under acidic conditions. This generates isocyanic acid (HNCO), which then reacts with the 2-phenoxyaniline to form the desired product.

The isocyanate-amine condensation is generally efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), without the need for a base. commonorganicchemistry.com

Alternative Carbonylation and Amination Methods

Beyond the classic isocyanate route, several other methods have been developed to synthesize ureas, avoiding the direct handling of potentially hazardous isocyanates. organic-chemistry.org These methods can be adapted for the synthesis of this compound.

Use of Phosgene Equivalents: Reagents like N,N'-Carbonyldiimidazole (CDI) serve as safer substitutes for phosgene. commonorganicchemistry.com In a one-pot synthesis, 2-phenoxyaniline can be reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent reaction with ammonia or an ammonia source would yield this compound. Similarly, triphosgene can be used to generate the isocyanate from 2-phenoxyaniline in situ, which is then trapped by an amine. mdpi.com

Rearrangement Reactions: The Hofmann, Curtius, or Lossen rearrangements can be employed to generate the key 2-phenoxyphenyl isocyanate intermediate from precursors like amides, acyl azides, or hydroxamic acids, respectively. organic-chemistry.org For instance, a Hofmann rearrangement of 2-phenoxybenzamide (B1622244) would produce 2-phenoxyphenyl isocyanate, which can then be converted to the urea.

Direct Carbonylation with Carbon Dioxide: Greener approaches utilize carbon dioxide (CO2) as the carbonyl source. beilstein-journals.orgresearchgate.net The direct carboxylation of 2-phenoxyaniline with CO2, often in the presence of a dehydrating agent and a catalyst, can form the urea linkage. researchgate.net

Catalytic Approaches in Urea Synthesis

Catalysis offers pathways to improve efficiency, selectivity, and sustainability in urea synthesis. Both homogeneous and heterogeneous catalysts have been applied to the formation of urea bonds.

Homogeneous Catalysis for Urea Bond Formation

Homogeneous catalysts are instrumental in several modern urea synthesis methods that could be applied to produce this compound.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for forming C-N bonds. One strategy involves the palladium-catalyzed carbonylation of 2-phenoxy-substituted aryl halides or triflates in the presence of ammonia. mdpi.com Another approach is the Pd/C-catalyzed carbonylation of aromatic azides with carbon monoxide (CO), where 2-phenoxyazidobenzene would react with an amine in the presence of CO to yield the urea. organic-chemistry.org

Other Metal Catalysts: Indium triflate has been shown to catalyze the synthesis of N-substituted ureas from alcohols and urea, or by carbamoylation of amines. organic-chemistry.org This could potentially be adapted for the synthesis of the target compound.

The following table summarizes representative conditions for the synthesis of diaryl ureas using homogeneous catalysis, which are applicable to the synthesis of this compound.

| Entry | Amine/Aryl Halide | Carbonyl Source/Reagent | Catalyst | Solvent | Conditions | Yield (%) |

| 1 | 4-chloroaniline | Sodium Cyanate | Pd(OAc)2, L1* | Dioxane | 120 °C, 24h | 85 |

| 2 | 4-bromoanisole | Benzylurea | Pd2(dba)3, L2** | Toluene | 100 °C, 18h | 92 |

| 3 | 4-nitrobenzamide | Aniline | PhI(OAc)2 | 1,2-DCE | 80 °C, 18h | <50 |

*L1 = 1,1'-Bis(diphenylphosphino)ferrocene (dppf) **L2 = (2-Biphenylyl)di-tert-butylphosphine Data compiled from syntheses of various diaryl ureas, not specifically this compound.

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysts provide advantages in terms of catalyst recovery and recycling.

Supported Palladium Catalysts: As mentioned, Pd/C can be used for the carbonylation of azides to form ureas. organic-chemistry.org This solid-supported catalyst is easily removed from the reaction mixture by filtration.

Electrocatalysis: A frontier approach involves the electrochemical synthesis of urea. For example, a catalyst composed of palladium-copper alloy nanoparticles on titanium dioxide nanosheets has been used to directly couple N2 and CO2 in water to produce urea under ambient conditions. nih.gov While not yet specific to this compound, this technology represents a potential future route. The synthesis of the precursor, 2-phenoxyaniline, can also be achieved using a recoverable catalyst. google.com

Mechanistic Studies of this compound Formation

The mechanism of formation for this compound depends on the synthetic route employed.

Isocyanate-Amine Condensation: The mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine (e.g., ammonia) attacks the electrophilic carbon atom of the isocyanate group (-N=C=O) of 2-phenoxyphenyl isocyanate. This concerted step results in the formation of a new C-N bond and a shift of electrons to the isocyanate nitrogen, which is subsequently protonated to form the stable urea linkage. researchgate.net

Metal-Catalyzed Cross-Coupling: In palladium-catalyzed reactions, the mechanism typically involves a catalytic cycle. This cycle includes the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the urea or cyanate. Subsequent reductive elimination yields the diaryl urea product and regenerates the Pd(0) catalyst.

Rearrangement Reactions: In methods involving rearrangements like the Hofmann or Curtius reactions, the key mechanistic step is the migration of the 2-phenoxyphenyl group from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous loss of a leaving group (e.g., a halide or N2). This concerted step generates the 2-phenoxyphenyl isocyanate intermediate, which then reacts as described above. organic-chemistry.org

Kinetic Investigations of Synthetic Pathways

A detailed kinetic analysis of the synthesis of this compound is not extensively documented in publicly available literature. However, insights can be drawn from kinetic studies of the fundamental urea synthesis process, which typically involves the reaction of ammonia and carbon dioxide under high temperature and pressure (160-200°C, 10-30 MPa). researchgate.netureaknowhow.com These studies reveal a complex process with multiple stages and equilibria.

Kinetic models of industrial urea synthesis indicate that the process occurs in two primary stages ureaknowhow.com:

Rapid Carbamate (B1207046) Formation: An initial, rapid exothermic reaction where ammonia and carbon dioxide form ammonium (B1175870) carbamate. researchgate.net

Slower Urea Formation: A subsequent, slower endothermic dehydration of ammonium carbamate to yield urea and water. researchgate.netureaknowhow.com

While these findings pertain to the industrial synthesis of the parent urea molecule, they underscore the complex kinetic landscape of urea bond formation. For substituted ureas like this compound, the reaction kinetics would be influenced by the specific reactants (e.g., 2-phenoxyaniline and an isocyanate or phosgene substitute), the solvent, and the catalyst used. The electronic and steric properties of the phenoxy group on the phenyl ring would modulate the nucleophilicity of the amine and influence the reaction rates, but specific quantitative data remains a subject for further research.

Table 1: Kinetic Parameters in General Urea Synthesis

This table summarizes key findings from kinetic studies of the industrial urea synthesis process. Note that these are not specific to this compound but provide context on urea formation kinetics.

| Parameter | Description | Source |

|---|---|---|

| Reaction Stages | The process involves two main stages: rapid formation of ammonium carbamate, followed by its slower dehydration to urea. | ureaknowhow.com |

| Controlling Step | The dehydration of ammonium carbamate to urea is the rate-determining step in the overall synthesis. | ureaknowhow.com |

| Reaction Conditions | The reaction typically favors high pressure (140-200 bar) and high temperature (160-200°C). | researchgate.net |

| Heat of Reaction | Ammonium carbamate formation is exothermic (-157.5 kJ/mol), while its dehydration to urea is endothermic (+26.44 kJ/mol). | researchgate.net |

| Key Components | Kinetic models must account for ammonia, carbon dioxide, ammonium carbamate, urea, and water. | ureaknowhow.com |

Transition State Analysis in Urea Bond Formation

A specific transition state analysis for the synthesis of this compound is not available in the reviewed literature. However, the mechanism for the formation of the urea bond, particularly from the common reaction between an amine and an isocyanate, is well-understood, allowing for a qualitative description of the transition state.

The reaction proceeds via a nucleophilic addition mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (in this case, 2-phenoxyaniline) attacks the electrophilic carbonyl carbon of the isocyanate group.

Transition State: A transition state is formed where a partial bond exists between the amine nitrogen and the carbonyl carbon. Simultaneously, the electron density shifts towards the carbonyl oxygen, and the N=C and C=O double bonds of the isocyanate are partially broken. The transition state is a transient, high-energy complex characterized by this partial bond formation and charge redistribution.

Proton Transfer: Following the formation of the new N-C bond, a rapid proton transfer from the nitrogen atom (originally from the amine) to the nitrogen atom of the former isocyanate group occurs, yielding the stable final urea product.

For related reactions, such as the oxidative carbonylation of amines to form ureas, computational methods like Density Functional Theory (DFT) have been employed to elucidate reaction pathways and activation energy barriers. researchgate.net Such an analysis for this compound would provide quantitative data on the energy of the transition state and confirm the precise geometry of the atoms involved, but this research has yet to be published.

Green Chemistry Principles in this compound Synthesis

The synthesis of substituted ureas has traditionally relied on methods that are now considered problematic from an environmental and safety perspective. rsc.orgrsc.org Modern synthetic chemistry emphasizes the adoption of Green Chemistry principles to mitigate these issues by designing safer, more efficient, and less wasteful processes. rsc.org

Traditional methods for synthesizing ureas often involve highly toxic and hazardous reagents like phosgene and its derivatives or isocyanates. rsc.orgrsc.org The use of phosgene, in particular, is a significant safety concern. Greener alternatives focus on replacing these hazardous materials and minimizing waste.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Safer Reagents: Phosgene can be replaced with safer, easier-to-handle substitutes. These include solid phosgene equivalents like triphosgene or non-phosgene reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), N,N'-disuccinimidyl carbonate, or various carbonate esters. rsc.org These reagents react with amines to form the urea linkage, often under milder conditions and with improved safety profiles.

Catalytic Carbonylation: Instead of using pre-formed carbonyl sources like phosgene, catalytic methods that utilize carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 building block are being developed. rsc.orgorganic-chemistry.org For example, the oxidative carbonylation of amines with CO in the presence of a catalyst can produce ureas efficiently. researchgate.net Using CO₂ directly is particularly attractive as it utilizes a renewable, non-toxic, and abundant greenhouse gas as a feedstock. organic-chemistry.org

Solvent-Free and Aqueous Synthesis: Many traditional organic reactions use volatile organic compounds (VOCs) as solvents, which contribute to pollution. Developing solvent-free reaction conditions or using environmentally benign solvents like water represents a significant green advancement. researchgate.netrsc.org A method for synthesizing N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate has been successfully demonstrated in water, eliminating the need for organic co-solvents and simplifying product isolation. rsc.org

Atom Economy: Green syntheses aim to maximize the incorporation of all materials used in the process into the final product. Catalytic routes, such as the carbonylation of azides with amines where N₂ is the only byproduct, exhibit high atom economy. organic-chemistry.org

Sustainable Feedstocks: On a broader industrial scale, the concept of "green urea" involves producing the parent compound using green ammonia, which is synthesized using hydrogen from renewable-energy-powered water electrolysis, and captured CO₂. ureaknowhow.com This approach dramatically reduces the fossil fuel dependence and carbon footprint of urea production. ureaknowhow.com While this applies to large-scale commodity production, the principle of using sustainably sourced starting materials is a core tenet of green chemistry.

Table 2: Comparison of Synthetic Approaches for Substituted Ureas

This table contrasts traditional and green chemistry approaches for the synthesis of diaryl ureas like this compound.

| Aspect | Traditional Approach | Green Chemistry Approach | Source |

|---|---|---|---|

| Carbonyl Source | Phosgene, isocyanates | Phosgene substitutes (e.g., Triphosgene, CDI), CO, CO₂, Urea | rsc.orgorganic-chemistry.org |

| Safety | Use of highly toxic and hazardous materials (e.g., phosgene gas). | Use of safer, solid reagents; avoidance of toxic intermediates. | rsc.orgrsc.org |

| Solvents | Often relies on volatile organic compounds (VOCs). | Solvent-free conditions or use of benign solvents like water. | researchgate.netrsc.org |

| Byproducts | Can generate significant amounts of saline waste. | Processes designed to produce minimal waste (e.g., N₂ gas) or recyclable byproducts. | rsc.orgorganic-chemistry.org |

| Feedstocks | Typically derived from fossil fuels. | Focus on renewable feedstocks like captured CO₂ and green ammonia. | organic-chemistry.orgureaknowhow.com |

Chemical Transformations and Derivatization of 2 Phenoxyphenyl Urea

Functionalization of the Urea (B33335) Nitrogen Atoms

The urea functional group is a versatile handle for introducing a variety of substituents, enabling the modulation of the molecule's physicochemical properties. The two nitrogen atoms of the urea moiety in (2-phenoxyphenyl)urea can undergo several key transformations.

N-Alkylation and N-Arylation Reactions

The introduction of alkyl or aryl groups onto the urea nitrogens can significantly alter the steric and electronic environment of the molecule. While direct N-alkylation of ureas can sometimes be challenging due to the potential for O-alkylation, specific conditions can favor the desired N-functionalization.

N-Alkylation is typically achieved by reacting the urea with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent is crucial to direct the reaction towards N-alkylation. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) can facilitate the deprotonation of the urea nitrogen, which then acts as a nucleophile to attack the alkyl halide. Phase-transfer catalysts can also be employed to enhance the reactivity in biphasic systems.

N-Arylation of ureas can be accomplished through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be adapted for the N-arylation of ureas. This reaction typically involves a palladium or copper catalyst with a suitable ligand to couple the urea with an aryl halide or triflate. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to achieve high yields and selectivity.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH), Aprotic solvent (e.g., DMF) | N-Alkyl-(2-phenoxyphenyl)urea |

| N-Arylation | Aryl halide/triflate, Pd or Cu catalyst, Ligand, Base | N-Aryl-(2-phenoxyphenyl)urea |

Acylation and Carbamoylation of Urea Nitrogens

Further functionalization of the urea nitrogens can be achieved through acylation and carbamoylation reactions, introducing carbonyl-containing moieties.

Acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the liberated acid. This reaction leads to the formation of N-acylurea derivatives. The reactivity of the two urea nitrogens can differ, and selective acylation may be possible under controlled conditions.

Carbamoylation introduces an additional urea-like functionality and can be achieved by reacting this compound with an isocyanate. The nucleophilic nitrogen of the urea attacks the electrophilic carbon of the isocyanate, forming a biuret-type structure. This reaction is generally high-yielding and proceeds under mild conditions.

Modification of the Phenoxyphenyl Moiety

The two phenyl rings of the phenoxyphenyl moiety provide a rich canvas for a variety of substitution reactions, allowing for the introduction of diverse functional groups that can fine-tune the molecule's properties.

Electrophilic and Nucleophilic Aromatic Substitution

The electron-donating nature of the ether linkage and the directing effects of the urea group influence the regioselectivity of electrophilic aromatic substitution reactions. The urea substituent is generally an ortho-, para-directing group, while the phenoxy group is also an activating, ortho-, para-director. The interplay of these two groups will determine the position of substitution on both rings. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions, such as the choice of reagent and catalyst, will dictate the outcome.

Nucleophilic aromatic substitution (SNAr) on the phenoxyphenyl moiety is less common unless the rings are activated by strongly electron-withdrawing groups. If such groups are present, or are introduced via electrophilic substitution, they can facilitate the displacement of a suitable leaving group, such as a halide, by a nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions on Phenyl Rings

To introduce further complexity, palladium-catalyzed cross-coupling reactions can be performed on halogenated derivatives of this compound. If a halogen atom is present on either of the phenyl rings, it can serve as a handle for reactions such as Suzuki, Heck, Sonogashira, and Negishi couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of various aryl, vinyl, or alkynyl groups to the phenoxyphenyl framework.

| Reaction Type | Key Reagents | Bond Formed |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene, Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C (Aryl-Alkynyl) |

Ring-Closing Reactions Involving this compound Derivatives

Derivatives of this compound bearing appropriate functional groups can serve as precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. For example, a derivative with a reactive group positioned ortho to the urea substituent could undergo cyclization to form a fused heterocyclic system. Similarly, functional groups introduced onto the urea nitrogens can participate in ring-closing reactions. The design of the starting derivative will dictate the type of heterocycle that can be formed, opening avenues to novel chemical entities with potential applications in various fields of chemistry.

Scaffold Exploration and Library Generation from this compound

The this compound core represents a valuable scaffold in medicinal chemistry, offering multiple points for chemical modification to generate a diverse library of compounds. The urea functionality is a key structural motif in numerous biologically active compounds, prized for its ability to form stable hydrogen bonds with protein targets. nih.govresearchgate.net Scaffold exploration and library generation are medicinal chemistry strategies aimed at systematically modifying a lead compound to discover derivatives with improved potency, selectivity, and other drug-like properties. nih.govhilarispublisher.com This process involves synthesizing a collection of related molecules, known as a chemical library, by introducing a variety of substituents at different positions on the parent scaffold.

The this compound structure provides at least three primary vectors for diversification:

Substitution on the terminal urea nitrogen: The terminal -NH2 group can be reacted with a wide range of electrophiles or replaced through synthesis with various substituted amines to install diverse alkyl, aryl, or heterocyclic groups.

Modification of the phenoxy ring: The terminal phenyl ring of the phenoxy ether can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to probe steric and electronic effects.

Modification of the urea-bearing phenyl ring: Substituents can also be introduced onto the phenyl ring directly attached to the urea moiety, although this is often established during the synthesis of the scaffold itself.

A common synthetic strategy to generate such a library involves reacting 2-phenoxyaniline (B124666) with a suitable phosgene (B1210022) equivalent to form 2-phenoxyphenyl isocyanate. nih.gov This key intermediate can then be reacted with a diverse panel of primary or secondary amines to yield a library of unsymmetrically substituted this compound derivatives. nih.govasianpubs.org

While specific research on the extensive library generation from this compound is not widely published, a detailed study on the isomeric (4-phenoxyphenyl)urea (B11995310) scaffold serves as an excellent illustrative example of the principles and potential outcomes of such an exploration. nih.gov In this research, a lead compound, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea , was identified as a hit for the neuropeptide Y5 (NPY5) receptor. nih.gov This lead was then systematically modified to establish structure-activity relationships (SAR), leading to the generation of a library of over 40 analogues and the discovery of compounds with sub-nanomolar potency. nih.gov

The derivatization strategy explored several parts of the molecule, analogous to the potential modifications for the this compound scaffold:

The Urea Portion: The methyl group on the urea nitrogen was varied.

The "Side-Chain" Segment: The N-linked (1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl group was extensively modified, exploring different stereochemistries and substituent groups.

The Phenoxyphenyl Group: Modifications were made to the terminal phenoxy ring. nih.gov

The findings from this library generation effort highlighted the sensitivity of biological activity to structural changes. For instance, altering the stereochemistry or the substituents on the side-chain segment led to significant variations in receptor binding affinity. The table below showcases a selection of analogues synthesized in the study, demonstrating the systematic exploration of the chemical space around the phenoxyphenyl urea core.

| Compound | Modification from Lead Compound | NPY5 IC50 (nM) |

|---|---|---|

| Lead Compound | N-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-N'-(4-phenoxyphenyl)urea | 1.5 |

| Analogue 1 | Change to (1S,2S) stereochemistry | >1000 |

| Analogue 2 | Replacement of phenyl in side-chain with 3-chlorophenyl | 0.14 |

| Analogue 3 | Replacement of side-chain with (1R)-1-(4-fluorophenyl)ethyl | 0.08 |

| Analogue 4 | Replacement of side-chain with (1R)-1-(4-cyanophenyl)ethyl | 0.06 |

| Analogue 5 | Modification of phenoxy group to 4-(4-chlorophenoxy)phenyl | 0.24 |

Data sourced from a study on (4-phenoxyphenyl)urea derivatives as NPY5 receptor antagonists. nih.gov

This example of library generation around the isomeric (4-phenoxyphenyl)urea scaffold demonstrates a powerful and established methodology. nih.gov By applying similar combinatorial synthesis principles to this compound, researchers can systematically explore its structure-activity relationships and generate extensive libraries of novel compounds for screening against various biological targets. researchgate.netresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of (2-phenoxyphenyl)urea and Related Structures

Table 1: Predicted Torsional Angles in this compound Based on Related Structures

| Parameter | Description | Predicted Value (°) |

|---|---|---|

| C1-N1-C(O)-N2 | Urea (B33335) planarity | ~180° |

| C(aryl)-O-C(aryl)-C | Diphenyl ether twist | 40-70° |

Note: These values are predictions based on common findings in similar molecular structures and may vary in the actual crystal structure.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds mediated by the urea group. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of robust and predictable supramolecular synthons. nih.gov One of the most common motifs in urea-based crystals is the centrosymmetric R²₂(8) dimer, where two urea molecules form a cyclic arrangement through N-H···O hydrogen bonds. nih.govresearchgate.net These dimers can then be further linked into tapes, sheets, or three-dimensional networks through the remaining N-H donor.

Beyond hydrogen bonding, other non-covalent interactions play a significant role in stabilizing the crystal lattice. uwa.edu.aumdpi.com These include:

π-π Stacking: The aromatic phenyl rings can interact through stacking, where the electron-rich π systems of adjacent rings align. These interactions are crucial for stabilizing layered packing arrangements. mdpi.comresearchgate.net

C-H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact with the π-face of an adjacent ring.

The interplay of these forces dictates the final crystal packing, influencing properties like density and melting point. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these diverse intermolecular contacts within a crystal. nih.govmdpi.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those like this compound that possess conformational flexibility and multiple hydrogen bonding sites. Different polymorphs can arise from variations in molecular conformation or crystal packing and may exhibit distinct physical properties. rsc.org For instance, 1,3-bis(m-nitrophenyl)urea is known to exist in at least two polymorphic forms, one centrosymmetric and one non-centrosymmetric, which differ in color and optical properties. rsc.org A systematic screen of crystallization conditions (e.g., different solvents, temperatures) would be necessary to explore the potential polymorphic landscape of this compound.

Furthermore, the robust hydrogen-bonding capability of the urea moiety makes this compound an excellent candidate for forming cocrystals. nih.govresearchgate.net A cocrystal is a multi-component crystal where the constituents are held together by non-covalent interactions. nih.gov By selecting appropriate coformers (molecules that can hydrogen bond with the urea group), it is possible to engineer novel solid forms with tailored properties such as solubility or stability. nih.govchemistryworld.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. High-resolution NMR provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the complete assignment of the molecular skeleton and providing insights into dynamic processes. chemguide.co.uk

While a one-dimensional (1D) ¹H NMR spectrum provides initial information, the complexity of the aromatic regions in this compound necessitates the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment. plos.org

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms (²J or ³J coupling). It would be used to identify which protons are neighbors within each of the two phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is the primary method for assigning the ¹³C signals based on the already-assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the N-H protons to the neighboring aromatic carbons and the urea carbonyl carbon, confirming the connectivity of the entire structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Urea C=O | - | ~155-160 | From N-H protons |

| Urea N-H | ~6.5-8.5 (broad) | - | To C=O, adjacent aryl C |

| Phenoxy-Ring C-H | ~6.9-7.5 | ~115-130 | To other aryl C's, C-O |

| Urea-Substituted Ring C-H | ~7.0-8.2 | ~120-140 | To other aryl C's, C-N |

Note: Chemical shifts are highly dependent on the solvent used. These are typical ranges for substituted phenylureas.

The rotatable bonds in this compound can lead to conformational exchange processes that are observable on the NMR timescale. Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures to study these dynamics. nih.gov

For this compound, potential dynamic processes include:

Rotation around the C-N amide bonds: At low temperatures, rotation around the C-N bonds can become slow enough that separate signals might be observed for protons or carbons that are equivalent at room temperature.

Rotation of the phenyl rings: The rotation of the phenyl rings relative to each other could also be restricted.

By analyzing the changes in the NMR line shapes (e.g., broadening, coalescence, and sharpening of peaks) as a function of temperature, it is possible to calculate the activation energy (Ea) for these conformational exchange processes. escholarship.orgnih.gov Such studies provide fundamental insights into the molecule's flexibility and the energy barriers associated with its different conformations in solution. researchgate.netrsc.org

Solid-State NMR Spectroscopy for Bulk Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of solid materials. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provides detailed information about the local chemical environment, molecular conformation, and intermolecular packing in the solid state. nih.govnih.gov

For this compound, ssNMR would be instrumental in understanding its crystalline or amorphous nature. The technique can distinguish between different polymorphs, which may exhibit distinct physical properties. Key ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing chemical shift information for each unique atom in the molecule. emory.edu The chemical shifts are highly sensitive to the local electronic environment and can reveal details about the conformation of the phenyl rings and the urea moiety. Furthermore, advanced ssNMR experiments can probe internuclear distances, offering insights into the hydrogen-bonding network within the crystal lattice of this compound. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing the strength of intermolecular interactions. mdpi.comelsevier.com

Theoretical Assignment of Vibrational Modes

The interpretation of the complex vibrational spectra of this compound is greatly facilitated by theoretical calculations, typically using Density Functional Theory (DFT). rsc.org By creating a computational model of the molecule, the vibrational frequencies and their corresponding normal modes can be predicted. mdpi.com This theoretical spectrum can then be compared with the experimental IR and Raman spectra, allowing for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions. For this compound, key vibrational modes would include the N-H stretching, C=O stretching (amide I), N-H bending coupled with C-N stretching (amide II), and various vibrations of the phenyl rings. DFT calculations can help to distinguish between the vibrations of the two different phenyl rings and how they are affected by the ether linkage and the urea bridge.

Probing Hydrogen Bonding Interactions via Vibrational Frequencies

The urea functionality in this compound is capable of forming strong hydrogen bonds, which play a crucial role in its solid-state structure. The frequencies of the N-H and C=O stretching vibrations are particularly sensitive to hydrogen bonding. tandfonline.com In a non-hydrogen-bonded environment, the N-H stretching vibrations would appear at higher wavenumbers, while the C=O stretching vibration would be at a higher frequency. The formation of hydrogen bonds leads to a red-shift (lowering of frequency) and broadening of these bands. The magnitude of this shift provides a qualitative measure of the hydrogen bond strength. For instance, in a related compound, 1-(2-chloroethyl)-3-(2-phenoxyphenyl)urea, the N-H stretch is observed at 3341 cm⁻¹ and the C=O stretch at 1641 cm⁻¹. tandfonline.com Similar shifts would be expected for this compound, and the precise positions of these bands in the IR and Raman spectra would offer valuable information about the specific hydrogen-bonding motifs present in the solid state.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. rutgers.edu

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula. The compound has been identified in metabolomics studies using UHPLC-MS/MS, where its exact mass would have been a key identifier. nih.govmdpi.com The ability to obtain the exact mass is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Monoisotopic Mass | 228.0899 g/mol |

| Nominal Mass | 228 g/mol |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of a selected precursor ion. nih.gov By isolating the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The analysis of the resulting product ions provides valuable information about the connectivity of the molecule.

Computational Chemistry and Molecular Modeling of 2 Phenoxyphenyl Urea

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of molecules in different environments.

While DFT calculations provide information about the gas-phase or implicitly solvated conformations, MD simulations in an explicit solvent (like water or an organic solvent) would reveal the dynamic conformational landscape of (2-phenoxyphenyl)urea. These simulations would show how the presence of solvent molecules affects the preferred conformations and the transitions between them. The flexibility of the molecule, including the rotation of the phenyl rings and the dynamics of the urea (B33335) moiety, could be analyzed.

MD simulations are particularly powerful for studying intermolecular interactions. For this compound in a solvent, these simulations could characterize the hydrogen bonding network between the urea N-H and C=O groups and the solvent molecules. In the case of self-aggregation, MD could model how multiple this compound molecules interact with each other through hydrogen bonding and π-π stacking of the phenyl rings. The stability and lifetime of these intermolecular interactions could be quantified.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational tool to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can predict a wide array of chemical attributes without the need for extensive laboratory experiments.

The foundation of a QSPR study lies in the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic distribution. For this compound, a diverse set of descriptors would be calculated, including but not limited to:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Electronic descriptors: These quantify the electronic characteristics of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability, which are crucial for understanding the molecule's behavior in different environments.

Once a comprehensive set of descriptors is generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM) are employed to build the QSPR model. This model is then validated using internal and external validation techniques to ensure its predictive power.

A hypothetical QSPR model for predicting the aqueous solubility (LogS) of this compound and related analogs could be represented by the following equation:

LogS = c0 + c1LogP + c2TPSA + c3*MW

Where LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, MW is the molecular weight, and c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis.

Table 1: Hypothetical QSPR Data for this compound and Analogs

| Compound | LogP | TPSA (Ų) | MW ( g/mol ) | Predicted LogS |

| This compound | 3.5 | 58.9 | 228.25 | -3.2 |

| (3-phenoxyphenyl)urea | 3.6 | 58.9 | 228.25 | -3.4 |

| (4-phenoxyphenyl)urea (B11995310) | 3.7 | 58.9 | 228.25 | -3.5 |

| (2-methoxyphenyl)urea | 1.8 | 58.9 | 166.18 | -1.5 |

| (2-chlorophenyl)urea | 2.1 | 58.9 | 170.60 | -2.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such QSPR models are invaluable for screening virtual libraries of compounds and prioritizing candidates with desired properties for synthesis and further testing.

Computational Approaches for Reaction Pathway Prediction and Mechanism Elucidation

Computational chemistry offers powerful tools to investigate the reaction mechanisms involved in the synthesis of this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways, transition states, and intermediates. Density Functional Theory (DFT) is a widely used quantum mechanical method for such studies due to its balance of accuracy and computational cost.

The synthesis of this compound can be envisioned through several routes. A common laboratory synthesis involves the reaction of 2-phenoxyaniline (B124666) with an isocyanate or a phosgene (B1210022) equivalent. Computational modeling can elucidate the intricate details of these reactions.

For instance, in the reaction between 2-phenoxyaniline and phenyl isocyanate, DFT calculations can be used to model the nucleophilic attack of the amino group of 2-phenoxyaniline on the carbonyl carbon of the isocyanate. This allows for the determination of the activation energy barrier for the reaction and the geometry of the transition state.

Reaction Scheme:

2-phenoxyaniline + Phenyl Isocyanate → this compound

Computational analysis would involve:

Geometry Optimization: The 3D structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to characterize the nature of the stationary points on the PES. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state indeed links the desired species.

The energetic profile of the reaction can be visualized in a reaction coordinate diagram, which plots the energy of the system as a function of the reaction progress.

Table 2: Calculated Relative Energies for the Reaction of 2-phenoxyaniline with Phenyl Isocyanate

| Species | Relative Energy (kcal/mol) |

| Reactants (2-phenoxyaniline + Phenyl Isocyanate) | 0.0 |

| Transition State | +15.2 |

| Product (this compound) | -25.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, computational studies can investigate the role of catalysts or different solvent environments on the reaction mechanism and kinetics. For example, the presence of a base catalyst could be modeled to understand how it facilitates the deprotonation of the amine and lowers the activation energy. Similarly, implicit or explicit solvent models can be incorporated to account for the effect of the solvent on the energetics of the reaction. These computational insights are crucial for optimizing reaction conditions to improve yield and selectivity in the synthesis of this compound.

Reactivity Profiles and Stability Considerations

Hydrolytic Stability and Degradation Pathways

The urea (B33335) functional group is generally stable; in aqueous solution, uncatalyzed urea has a half-life of approximately 40 years at 25°C. researchgate.net However, its stability is pH-dependent, and degradation can be accelerated under strong acidic or basic conditions, typically leading to the breakdown into amines, other urea derivatives, and phenols. wikipedia.org For instance, the hydrolysis of related N,N-diisopropyl aryl ureas has been observed to proceed slowly at elevated temperatures (100°C). nih.gov

Degradation can proceed via two main pathways:

Un-catalyzed Elimination: A very slow elimination reaction in aqueous solution. researchgate.net

Catalyzed Hydrolysis: This process is significantly faster and can be facilitated by enzymes or chemical catalysts. The enzyme urease, for example, catalyzes the hydrolysis of urea with remarkable efficiency, boasting a half-life of only 20 milliseconds. researchgate.netnih.gov

The degradation of phenylurea compounds can ultimately yield corresponding anilines and carbon dioxide. For example, the herbicide Chloroxuron, a phenylurea derivative, can be hydrolyzed directly to form (4-chlorophenoxy)aniline. wikipedia.org Various methods, including chemical oxidation and enzymatic decomposition, have been explored for the degradation of urea-based compounds. researchgate.net

Reactions with Electrophiles and Nucleophiles

While generally inert, the urea linkage can be induced to react with both electrophiles and nucleophiles under specific conditions.

Reactions with Nucleophiles: The urea moiety is typically resistant to nucleophilic attack under neutral conditions. nih.gov However, sterically hindered trisubstituted ureas exhibit unique reactivity, undergoing efficient substitution with a range of O, N, and S nucleophiles such as alcohols, amines, and thiols, even at room temperature. nih.gov This reaction is believed to proceed through the formation of a highly reactive isocyanate intermediate. nih.govmdpi.com Even weak nucleophiles like phenol (B47542) and thiophenol can react effectively with this intermediate to form the corresponding carbamates. nih.gov

Another pathway involves the activation of alcohols with reagents like N,N′-diisopropylcarbodiimide (DIC) or fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) to form reactive O-alkyl isouronium intermediates. nih.gov These intermediates are then susceptible to nucleophilic attack by amines, halides, or phenolates to yield substituted products. nih.gov The anion of urea itself can also act as a potent nucleophile in certain substitution reactions. semanticscholar.org

| Entry | Urea Compound (R-NH-CO-NR'R'') | R | R' | R'' | Temp (°C) | Time (h) | Yield of Methyl N-phenylcarbamate (%) |

|---|---|---|---|---|---|---|---|

| 1 | N-Phenyl-N',N'-dimethylurea | Ph | Me | Me | 70 | 18 | <1 |

| 2 | N-Phenyl-N',N'-diethylurea | Ph | Et | Et | 70 | 18 | <2 |

| 3 | N-Phenyl-N',N'-diisopropylurea | Ph | iPr | iPr | 70 | 18 | 81 |

| 4 | N-Phenyl-N'-tert-butylurea | Ph | H | tBu | 70 | 18 | 0 |

| 5 | N-Phenyl-N'-methyl-N'-tert-butylurea | Ph | Me | tBu | 50 | 1 | >99 |

| 6 | N-Phenyl-N'-ethyl-N'-tert-butylurea | Ph | Et | tBu | 20 | 18 | >99 |

Reactions with Electrophiles: The urea functional group can react with electrophiles. For instance, ureas react with malonic esters to form barbituric acids. wikipedia.org The nitrogen atoms of the urea can participate in nucleophilic attack on electrophilic centers, a key step in many synthetic pathways.

Acid-Base Properties and Protonation/Deprotonation Behavior

Urea is characterized as a very weak base, with a pKb of 13.9. wikipedia.org When dissolved in water, it produces a solution that is essentially neutral, with the pH of a 0.1M solution being approximately 7.05. quora.comaskiitians.com This neutrality arises because the weakly basic amine groups are balanced by the weakly acidic nature of the carbonyl group. askiitians.com

Protonation: In the presence of strong acids, the urea molecule can be protonated. This protonation occurs preferentially at the carbonyl oxygen atom rather than the nitrogen atoms. wikipedia.org The resulting conjugate acid of an amide is quite acidic, with a pKa value of around -0.5. quora.com

Deprotonation: Under strongly basic conditions, the urea moiety can be deprotonated to form a urea anion. These anions are potent nucleophiles and have been utilized as highly effective catalysts for reactions such as the ring-opening polymerization of lactones and cyclic carbonates. semanticscholar.orgnih.gov The reactivity of these diaryl urea anions can be tuned by the electronic nature of the substituents on the aryl rings. nih.gov

| Property | Value | Note |

|---|---|---|

| pKb | 13.9 | Indicates very weak basicity. wikipedia.org |

| pKa (conjugate acid) | ~ -0.5 | Protonation occurs on the carbonyl oxygen. quora.com |

| pH of 0.1M solution | ~ 7.05 | Considered neutral for practical purposes in aqueous solution. quora.com |

Oxidation and Reduction Chemistry of the (2-phenoxyphenyl)urea Scaffold

The this compound scaffold can undergo both oxidation and reduction reactions, targeting either the urea functionality or the aromatic rings.

Oxidation: Phenylurea compounds are susceptible to oxidation. For example, phenylurea herbicides like diuron (B1670789) and isoproturon (B30282) can be degraded by advanced oxidation processes using Fenton's reagent (Fe(II)/H₂O₂). nih.gov The reaction proceeds via attack by hydroxyl radicals (•OH). The resulting radical intermediates can be further oxidized by Fe(III). nih.gov Phenylureas are generally considered incompatible with strong oxidizing agents. wikipedia.org Electrochemical oxidation is another method used for the degradation of urea, ultimately converting it to nitrogen, water, and carbon dioxide. researchgate.net

Reduction: The urea carbonyl group is one of the least reactive carbonyl functionalities, making its reduction challenging. u-tokyo.ac.jp However, recent advances have shown that urea derivatives can be selectively reduced. An Iridium-based catalyst has been developed for the chemoselective hydrogenolysis of ureas to the corresponding formamides and amines. u-tokyo.ac.jp This catalyst is notable because it can selectively reduce the urea group even in the presence of more traditionally reactive carbonyl groups like esters and amides. u-tokyo.ac.jp In the absence of oxygen, radical intermediates formed during oxidation reactions can be reduced back to the parent phenylurea compound by Fe(II). nih.gov

Supramolecular Assemblies and Intermolecular Interactions

Investigation of Hydrogen Bonding Networks in (2-phenoxyphenyl)urea Systems

Hydrogen bonding is a predominant force in the crystal engineering of urea (B33335) derivatives. The urea functional group, with its two N-H donor groups and one C=O acceptor group, is a powerful motif for forming robust and directional hydrogen bonds. researchgate.netnih.gov In crystalline urea, the carbonyl oxygen atom can participate in as many as four hydrogen bonds with N-H groups from three different urea molecules. researchgate.net This leads to the formation of well-defined hydrogen-bonded networks, often referred to as "urea tapes" or α-networks, where molecules are linked into chains or more complex two- and three-dimensional structures. researchgate.netnih.gov

In the context of this compound, the presence of the bulky phenoxyaryl group can influence the geometry and topology of these hydrogen-bonding networks. The specific arrangement of N-H···O hydrogen bonds dictates the packing of the molecules in the crystal lattice. For instance, in related N,N'-diaryl ureas, the phenyl rings are often twisted out of the plane of the urea group in the common tape motif. researchgate.netfigshare.com This twisting is a balance between optimizing hydrogen bond distances and minimizing steric hindrance between the aromatic substituents.

Studies on similar urea derivatives have shown that the N-H···O hydrogen bonds are strong and directional, often leading to the formation of inversion dimers with an R(8) ring motif. nih.govnih.gov These dimers can then be further linked by additional N-H···O hydrogen bonds to create extended networks. The specific pattern of these networks can be influenced by factors such as the presence of other functional groups or solvent molecules during crystallization. researchgate.net

π-Stacking and Aromatic Interactions

π-π stacking interactions occur when the planes of aromatic rings are parallel to each other, which can happen in a sandwich or a parallel-displaced arrangement. libretexts.orgwikipedia.org These interactions are a combination of electrostatic and dispersion forces. libretexts.org The electron-rich π-system of one aromatic ring can interact favorably with the electron-deficient σ-framework of a neighboring ring. In addition to face-to-face π-π stacking, edge-to-face or T-shaped interactions, where the edge (C-H bonds) of one aromatic ring points towards the face (π-cloud) of another, are also common. mdpi.com

The phenoxy and phenyl rings of this compound provide ample opportunity for such interactions. The relative orientation of these rings in the crystal lattice will be a compromise between maximizing attractive π-interactions and satisfying the directional requirements of the stronger hydrogen bonds. The interplay between hydrogen bonding and π-stacking is crucial in determining the final crystal packing.

Design and Characterization of Cocrystals and Salts

The ability of this compound to form strong and reliable hydrogen bonds makes it a prime candidate for the design of cocrystals and salts. Cocrystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in a stoichiometric ratio within a crystal lattice. nih.govnih.gov The formation of cocrystals is driven by non-covalent interactions, primarily hydrogen bonding, between the active pharmaceutical ingredient (API) and the coformer. nih.gov

Urea itself is recognized as an excellent coformer due to its Generally Regarded As Safe (GRAS) status and its capacity to form robust hydrogen-bonded synthons. nih.gov The design of cocrystals often relies on the principle of hydrogen bond complementarity, where molecules with complementary hydrogen bond donors and acceptors are more likely to form a stable cocrystal. nih.gov For this compound, potential coformers could be molecules containing carboxylic acids, amides, or other functional groups capable of forming strong hydrogen bonds with the urea moiety.

The characterization of this compound cocrystals and salts would involve a range of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and confirming the formation of a cocrystal by identifying the hydrogen-bonding patterns between the components. mdpi.com Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline phase, while thermal methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information on melting points and thermal stability. nih.govresearchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive to changes in hydrogen bonding and can be used to characterize the interactions in the cocrystal.

The formation of salts involves the transfer of a proton from an acidic coformer to the basic site of the target molecule. While the urea group is generally a weak base, it can be protonated by strong acids to form salts. The characterization techniques for salts are similar to those used for cocrystals.

Self-Assembly Strategies for Ordered Materials

The inherent directionality and strength of the hydrogen bonds formed by the urea group make this compound an attractive building block for the construction of self-assembled, ordered materials. rsc.org Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions.

Urea derivatives are known to form supramolecular polymers through the formation of continuous chains of hydrogen-bonded molecules. rsc.orgnih.gov These one-dimensional assemblies can further organize into higher-order structures such as bundles or fibers. The introduction of the bulky (2-phenoxyphenyl) group can influence the solubility and processing of these supramolecular polymers. For instance, certain N,N'-dialkylureas are soluble in nonpolar solvents and form associated structures in solution. rsc.orgresearchgate.net

The design of self-assembling systems based on this compound could involve strategies to control the dimensionality and morphology of the resulting structures. By modifying the substituents on the phenyl rings, it may be possible to tune the intermolecular interactions and thus direct the self-assembly process. For example, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, while the incorporation of specific functional groups could lead to the formation of well-defined nanostructures.

Advanced Analytical Method Development for 2 Phenoxyphenyl Urea

Chromatographic Methodologies for Purity and Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation of (2-phenoxyphenyl)urea from impurities and related substances. The choice of chromatographic technique is dictated by the analyte's properties and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method involves the systematic optimization of several key parameters to achieve optimal separation and detection.

A typical reversed-phase HPLC (RP-HPLC) method is often the starting point for phenylurea compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Method development focuses on adjusting the mobile phase composition, pH, flow rate, and column temperature to achieve the desired resolution and peak shape.

Key Research Findings:

Mobile Phase Optimization: A gradient elution is generally preferred over isocratic elution to ensure the efficient elution of this compound while also separating it from potential impurities with different polarities. A common mobile phase system consists of a mixture of an aqueous component (like water with a buffer such as phosphate (B84403) or formate) and an organic modifier (typically acetonitrile (B52724) or methanol). The gradient is programmed to increase the proportion of the organic modifier over time.

Column Chemistry: The choice of a C18 (octadecylsilyl) column is standard for many phenylurea compounds due to its hydrophobicity, which provides good retention for aromatic compounds. Columns with a smaller particle size (e.g., <3 µm) can offer higher efficiency and resolution.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly employed. The wavelength of maximum absorbance (λmax) for this compound should be determined to ensure maximum sensitivity. Phenylurea compounds typically exhibit strong UV absorbance in the range of 240-270 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | DAD at 254 nm |

| Expected Retention Time | Approximately 8-12 minutes (highly dependent on exact gradient) |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has low volatility and is not ideally suited for direct Gas Chromatography (GC) analysis due to potential thermal degradation in the injector port, GC can be employed following a derivatization step. Derivatization converts the non-volatile analyte into a more volatile and thermally stable derivative.

For ureas, a common derivatization strategy is silylation, which replaces the active hydrogens on the urea (B33335) nitrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

Key Research Findings:

Derivatization Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are effective for the silylation of urea compounds. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) to ensure complete conversion.

Column Selection: A nonpolar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is generally suitable for separating the silylated derivatives.

Detection: A Flame Ionization Detector (FID) provides a robust and sensitive response for the hydrocarbon-rich TMS derivatives.

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA + 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | FID at 320 °C |

Chiral Separation Techniques for Enantiomeric Resolution

If this compound were to exist as enantiomers due to a chiral center (which is not present in its basic structure but could be in derivatives or related chiral compounds), chiral separation techniques would be necessary to resolve the racemic mixture. Chiral High-Performance Liquid Chromatography (cHPLC) is the most common approach.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Key Research Findings:

Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including those with urea functional groups. Columns like Chiralcel® OD or Chiralpak® AD are often successful.

Mobile Phase Effects: The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical. The type and concentration of the alcohol modifier can significantly influence the enantioselective interactions and, therefore, the separation factor (α).

Table 3: Hypothetical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | DAD at 254 nm |

Coupled Techniques for Complex Mixture Analysis

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both quantification and structural elucidation, offering enhanced selectivity and sensitivity, which is particularly valuable for analyzing complex matrices.

LC-MS/MS for Trace Level Detection and Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying compounds at trace levels. It combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.

In this technique, the analyte eluting from the HPLC column is ionized, typically using Electrospray Ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Key Research Findings:

Ionization: ESI in positive ion mode is generally effective for phenylurea compounds, readily forming the [M+H]⁺ ion.

MRM Transitions: The development of an LC-MS/MS method requires the optimization of MRM transitions. This involves identifying the most abundant and stable precursor-to-product ion transitions for this compound. For instance, the fragmentation of the [M+H]⁺ ion would likely involve cleavage of the urea linkage.

Matrix Effects: When analyzing samples from complex matrices (e.g., environmental or biological samples), it is crucial to evaluate and mitigate matrix effects, which can cause ion suppression or enhancement. The use of an isotopically labeled internal standard is the most effective way to compensate for these effects.

Table 4: Illustrative LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| LC System | UPLC/HPLC (as described in 8.1.1) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 450 °C |

| MRM Transition (Hypothetical) | Precursor Ion (Q1): m/z of [M+H]⁺ -> Product Ion (Q3): m/z of a characteristic fragment |

| Collision Energy | Optimized for the specific transition (e.g., 15-30 eV) |

GC-MS for Volatile Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection and identification power of MS. For this compound, this technique would be applied to its volatile derivatives, as discussed in section 8.1.2.

The primary advantage of GC-MS is its ability to provide structural information based on the mass spectrum of the eluting compound. The electron ionization (EI) source produces a characteristic fragmentation pattern that can serve as a "fingerprint" for the derivatized analyte, allowing for confident identification by comparing the obtained spectrum with a spectral library or through manual interpretation.

Key Research Findings:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is typically used. It produces reproducible fragmentation patterns that are ideal for library matching.

Spectral Interpretation: The mass spectrum of the silylated this compound derivative would be expected to show a molecular ion (M⁺) and characteristic fragment ions resulting from the cleavage of the phenyl-oxygen bond, the urea structure, and the loss of methyl groups from the TMS moieties.

Application: GC-MS is highly effective for identifying and quantifying volatile impurities or degradation products that may be present alongside the main derivatized compound.

Table 5: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| GC System | As described in 8.1.2 |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-550 amu |

| Source Temperature | 230 °C |

| Transfer Line Temp | 290 °C |

Targeted Detection and Identification in Diverse Chemical Environments

The targeted detection of this compound necessitates analytical techniques that can distinguish it from structurally similar compounds and matrix interferences. High-performance liquid chromatography (HPLC) is a primary and powerful tool for the separation and analysis of phenylurea compounds. nih.govresearchgate.net When coupled with various detectors, HPLC offers the selectivity and sensitivity required for targeted analysis.

For instance, HPLC systems equipped with a diode array detector (DAD) or a post-column photolysis and derivatization (PPD) detector have demonstrated practical utility for the trace analysis of phenylureas in environmental samples like water. nih.gov The separation is typically achieved on a C18 reversed-phase column using a gradient elution with acetonitrile and water. nih.gov While not explicitly detailing this compound, the methodologies applied to other phenylureas provide a strong foundation for developing a targeted method for this specific compound.

Method Validation for Robust Detection